Diethyl o-tolyl phosphate

Description

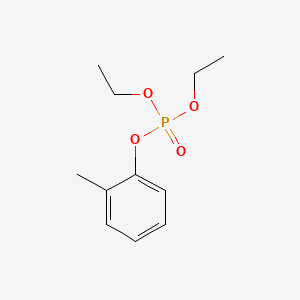

Diethyl o-tolyl phosphate (CAS: Not explicitly provided in evidence; structurally inferred) is an organophosphate compound characterized by an o-tolyl (ortho-methylphenyl) group and two ethyl ester substituents bonded to a central phosphorus atom. This compound belongs to the triaryl/dialkyl phosphate family, widely used as flame retardants, plasticizers, and intermediates in chemical synthesis. Key structural features include:

- Ortho-methyl substitution: The methyl group at the ortho position of the phenyl ring introduces steric hindrance, influencing molecular conformation and reactivity .

- Torsion angles: The o-tolyl group exhibits a smaller torsion angle (41.99°) compared to meta-substituted analogs (50.0–54.9°), leading to distinct electronic and steric properties .

Properties

CAS No. |

597-87-5 |

|---|---|

Molecular Formula |

C11H17O4P |

Molecular Weight |

244.22 g/mol |

IUPAC Name |

diethyl (2-methylphenyl) phosphate |

InChI |

InChI=1S/C11H17O4P/c1-4-13-16(12,14-5-2)15-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |

InChI Key |

PEWMGFMJPSOUIN-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC=CC=C1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl o-tolyl phosphate typically involves the reaction of o-tolyl phosphorochloridate with ethanol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the ethoxy group replaces the chlorine atom on the phosphorus center.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Diethyl o-tolyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.

Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonite derivatives.

Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products:

Oxidation: Formation of this compound oxides.

Reduction: Formation of diethyl o-tolyl phosphite.

Substitution: Formation of diethyl o-tolyl phosphoramidates or phosphorothioates.

Scientific Research Applications

Industrial Applications

Flame Retardants:

Diethyl o-tolyl phosphate is utilized as a flame retardant in various materials, including plastics and textiles. Its effectiveness in reducing flammability makes it valuable in manufacturing processes where fire safety is a concern. The compound acts by forming a protective char layer when exposed to heat, which inhibits combustion.

Plasticizers:

This compound serves as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of materials such as polyvinyl chloride (PVC) and other polymeric substances. The addition of this compound improves the mechanical properties of these materials, making them suitable for applications in construction, automotive parts, and consumer goods.

Agricultural Applications

Pesticide Formulation:

this compound is incorporated into pesticide formulations to enhance their efficacy. Its role as a surfactant helps improve the spreadability and adhesion of active ingredients on plant surfaces, thereby increasing the effectiveness of pest control measures.

Soil Conditioning:

In agricultural practices, this compound can be used as a soil conditioner. It aids in improving soil structure and nutrient retention, promoting healthier crop growth.

Analytical Applications

Analytical Standards:

this compound is frequently employed as an analytical standard in various methods for detecting organophosphates in environmental samples. It is used in:

- Gas Chromatography-Mass Spectrometry (GC-MS): For analyzing residues in food products and environmental samples.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For detecting trace levels of organophosphate esters in water and soil samples.

Health and Safety Considerations

While this compound has beneficial applications, it is essential to consider its toxicity and potential health effects. Studies have indicated that prolonged exposure to organophosphates can lead to neurotoxic effects. Regulatory assessments have highlighted the need for appropriate safety measures when handling this compound in industrial settings.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Industrial | Flame retardant | Enhances fire safety |

| Plasticizer | Improves flexibility and durability | |

| Agricultural | Pesticide formulation | Increases efficacy of pest control |

| Soil conditioning | Enhances soil structure | |

| Analytical | GC-MS | Detects organophosphate residues |

| LC-MS/MS | Analyzes trace levels in environmental samples |

Case Studies

Case Study 1: Flame Retardant Efficacy

A comparative study evaluated the flame-retardant properties of this compound against other phosphates in PVC formulations. Results indicated that this compound provided superior char formation and reduced flammability compared to traditional halogenated flame retardants.

Case Study 2: Environmental Monitoring

Research conducted on the detection of this compound in agricultural runoff demonstrated its persistence in aquatic environments. Utilizing advanced LC-MS/MS techniques, researchers were able to quantify levels of this compound, highlighting the importance of monitoring organophosphate contamination in water sources.

Mechanism of Action

The mechanism of action of diethyl o-tolyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Structural and Conformational Differences

The substituent position (ortho vs. meta/para) and alkyl/aryl group composition critically influence physicochemical and toxicological properties.

*RM: Reactive metabolite (e.g., phenoxy-benzodioxaphosphinine 2-oxide).

Toxicological and Metabolic Profiles

Ortho-substituted compounds exhibit unique toxicity mechanisms due to bioactivation pathways:

- This compound: Generates reactive metabolites via cytochrome P450-mediated oxidation, leading to DNA adducts and genotoxicity . Ames test (TA100): Positive with metabolic activation due to RM formation .

- Triphenyl phosphate (4m) :

- Tri-m-tolyl phosphate (4f): Meta-methyl groups hinder RM formation, resulting in negligible genotoxicity .

Key Research Findings

Biological Activity

Diethyl o-tolyl phosphate (DEOTP) is an organophosphate compound that has garnered attention due to its biological activity, particularly in the context of toxicity and metabolism. This article reviews the current understanding of DEOTP's biological effects, focusing on its mechanism of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is classified as an organophosphate ester. Its structure includes a diethyl phosphate moiety attached to an o-tolyl group, which influences its biological interactions.

The biological activity of DEOTP primarily involves its interaction with the enzyme acetylcholinesterase (AChE), leading to the inhibition of this critical enzyme. AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE results in the accumulation of acetylcholine, causing prolonged stimulation of cholinergic receptors, which can lead to neurotoxicity.

Enzymatic Interaction

Research indicates that DEOTP and similar organophosphates undergo metabolic activation through cytochrome P450 enzymes, leading to the formation of more toxic metabolites. These metabolites can further inhibit AChE and other enzymes involved in neurotransmission and cellular signaling .

Toxicological Profile

The toxicity of DEOTP has been evaluated in various studies, highlighting its potential harmful effects on both humans and wildlife. The following table summarizes key findings from toxicological assessments:

Case Study 1: Acute Exposure in Laboratory Animals

A study conducted on rats exposed to DEOTP demonstrated significant inhibition of serum cholinesterase levels within 24 hours post-exposure. The observed symptoms included tremors, muscle twitching, and respiratory distress, indicating acute neurotoxic effects .

Case Study 2: Long-term Effects on Mammalian Systems

Long-term exposure studies in mice revealed that chronic administration of DEOTP resulted in persistent neurobehavioral changes, including impaired motor coordination and learning deficits. These effects were linked to alterations in neurotransmitter levels and receptor sensitivity .

Research Findings

Recent investigations have expanded our understanding of DEOTP's impact on cellular mechanisms:

- Oxidative Stress : Studies show that DEOTP exposure leads to increased production of reactive oxygen species (ROS), contributing to oxidative stress in liver cells .

- Metabolic Disruption : Research indicates that DEOTP affects lipid metabolism pathways, disrupting normal hepatic function and potentially leading to fatty liver disease .

- Developmental Toxicity : Animal studies suggest that exposure during critical developmental windows can lead to long-lasting effects on neurological development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.